molecular formula C15H21ClN2S B12737732 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride CAS No. 131028-62-1

1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride

Cat. No.: B12737732
CAS No.: 131028-62-1
M. Wt: 296.9 g/mol
InChI Key: PDDXAJBCNAAMCX-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methylimidazole with 4-phenylbutylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is unique due to the presence of both a methyl group and a phenylbutylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

CAS No.

131028-62-1

Molecular Formula

C15H21ClN2S

Molecular Weight

296.9 g/mol

IUPAC Name

5-methyl-4-(4-phenylbutylsulfanylmethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C15H20N2S.ClH/c1-13-15(17-12-16-13)11-18-10-6-5-9-14-7-3-2-4-8-14;/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,17);1H

InChI Key

PDDXAJBCNAAMCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCCCC2=CC=CC=C2.Cl

Origin of Product

United States

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